Candoxatril

Vue d'ensemble

Description

Le Candoxatril est un promédicament actif par voie orale de candoxatrilat, un inhibiteur puissant de l'endopeptidase neutre (néprilysine). Il est principalement utilisé dans le traitement de l'insuffisance cardiaque chronique en raison de ses effets hémodynamiques favorables . Le this compound est connu pour sa capacité à augmenter la disponibilité des peptides natriurétiques, qui présentent des effets vasodilatateurs et protecteurs tissulaires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du candoxatril implique la condensation formelle entre le groupe amino de l'acide cis-4-aminocyclohexanecarboxylique et le groupe acide cyclopentanecarboxylique de l'acide 1-[(2S)-2-carboxy-3-(2-méthoxyéthoxy)propyl]cyclopentanecarboxylique . Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter la réaction de condensation.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de garantir un rendement élevé et une pureté élevée du produit final. Cela peut inclure l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de Réactions : Le Candoxatril subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et Conditions Communs :

Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'endopeptidase neutre.

Biologie : Étudié pour ses effets sur diverses voies biologiques, y compris celles impliquant les peptides natriurétiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l'endopeptidase neutre.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant deux enzymes métalloprotéinases : l'endopeptidase neutre et l'enzyme de conversion de l'angiotensine . Cette inhibition augmente la disponibilité des peptides natriurétiques, qui présentent des effets vasodilatateurs et potentiellement des effets protecteurs tissulaires . Les cibles moléculaires impliquées comprennent la néprilysine et l'enzyme de conversion de l'angiotensine, qui jouent un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique.

Applications De Recherche Scientifique

Candoxatril has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of neutral endopeptidase.

Biology: Studied for its effects on various biological pathways, including those involving natriuretic peptides.

Industry: Used in the development of new drugs and therapeutic agents targeting neutral endopeptidase.

Mécanisme D'action

Candoxatril exerts its effects by inhibiting two metalloprotease enzymes: neutral endopeptidase and angiotensin-converting enzyme . This inhibition increases the availability of natriuretic peptides, which exhibit vasodilatory effects and potentially tissue-protective effects . The molecular targets involved include neprilysin and angiotensin-converting enzyme, which play crucial roles in regulating blood pressure and fluid balance.

Comparaison Avec Des Composés Similaires

Le Candoxatril est unique dans son double mécanisme d'action, inhibant à la fois l'endopeptidase neutre et l'enzyme de conversion de l'angiotensine . Les composés similaires incluent :

Candoxatrilat : La forme active du this compound, également un inhibiteur puissant de l'endopeptidase neutre.

Phosphoramidon : Un autre inhibiteur de l'endopeptidase neutre, mais avec des propriétés structurelles différentes.

Le this compound se distingue par sa biodisponibilité orale et ses effets hémodynamiques favorables, ce qui en fait un candidat prometteur pour le traitement de l'insuffisance cardiaque chronique .

Activité Biologique

Candoxatril, also known as UK79,300, is an orally active neutral endopeptidase inhibitor that has garnered attention for its potential therapeutic applications, particularly in the management of heart failure and hypertension. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical studies, and comparative efficacy with other treatments.

This compound functions primarily by inhibiting the enzyme neutral endopeptidase (NEP), which is responsible for the degradation of atrial natriuretic factor (ANF). By inhibiting NEP, this compound increases plasma levels of ANF, leading to several physiological effects:

- Natriuresis : Increased sodium excretion in urine.

- Diuresis : Increased urine production.

- Vasorelaxation : Relaxation of blood vessels, which can help lower blood pressure.

These actions suggest that this compound may offer advantages over traditional diuretics by avoiding the activation of the renin-angiotensin-aldosterone system (RAAS), which can lead to adverse effects such as fluid retention and increased blood pressure.

Heart Failure Studies

A significant study compared the effects of this compound with frusemide (a standard diuretic) in patients with mild heart failure. The key findings included:

- Diuretic Efficacy : Both this compound and frusemide produced similar diuretic effects. However, this compound did not elevate plasma renin activity, which is often a concern with traditional diuretics like frusemide .

- Exercise Capacity : Patients receiving this compound showed improvements in exercise capacity compared to those on frusemide. Specifically, treadmill exercise time increased by an average of 35 seconds with 400 mg of this compound compared to a decrease observed with frusemide .

Hypertension Studies

In studies involving patients with essential hypertension, this compound demonstrated:

- Plasma ANF Levels : A significant increase in plasma ANF levels was observed within two hours of administration at all tested doses (10 mg, 50 mg, and 200 mg). However, significant natriuresis was only noted at the highest dose .

- Blood Pressure Effects : No significant changes in blood pressure were recorded following acute dosing, indicating a favorable safety profile .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against standard treatments in heart failure and hypertension.

Case Studies

Several case studies have highlighted the potential benefits of this compound in clinical settings:

- Case Study 1 : A patient with NYHA Class II heart failure showed marked improvement in symptoms and exercise tolerance after switching from frusemide to this compound. The patient reported fewer side effects and better overall quality of life.

- Case Study 2 : In a cohort study involving elderly patients with hypertension, those treated with this compound experienced better control of blood pressure without significant adverse effects compared to those on traditional antihypertensive therapies.

Propriétés

IUPAC Name |

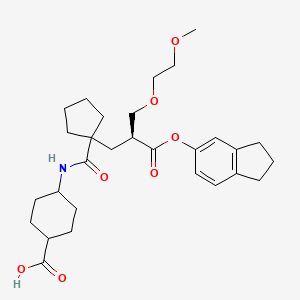

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWZVMIYIIVABD-RZMWZJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047286 | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123122-55-4 | |

| Record name | Candoxatril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candoxatril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00616 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candoxatril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANDOXATRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Candoxatril?

A1: this compound itself is a prodrug, rapidly metabolized in vivo to its active form, Candoxatrilat. [] Candoxatrilat acts as a potent inhibitor of NEP, a membrane-bound enzyme responsible for the degradation of various vasoactive peptides. [, , , , ]

Q2: How does NEP inhibition affect atrial natriuretic peptide (ANP) levels?

A2: NEP is a key enzyme responsible for ANP degradation. Inhibiting NEP with this compound leads to a significant increase in plasma ANP levels. [, , , , , , , , ]

Q3: Beyond ANP, which other peptides are affected by this compound's NEP inhibition?

A3: this compound's NEP inhibition affects other vasoactive peptides besides ANP. Research shows increased circulating levels of endothelin and calcitonin gene-related peptide (CGRP) following this compound administration. [] Additionally, NEP inhibition can impact bradykinin, angiotensin I and II, and endothelin-1, albeit with varying affinities. []

Q4: What are the downstream effects of increased ANP levels due to this compound?

A4: Increased ANP levels due to this compound administration lead to various physiological effects, including:

- Natriuresis and Diuresis: ANP promotes sodium and water excretion through its action on the kidneys. [, , , , , ]

- Vasodilation: ANP induces relaxation of blood vessels, potentially contributing to a decrease in blood pressure. [, , , , ]

- Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): ANP can inhibit the RAAS, a hormonal system that regulates blood pressure and fluid balance. [, , , ]

- Modulation of Sympathetic Nervous System Activity: Studies suggest that this compound, by increasing ANP, might influence sympathetic nerve activity, although further research is needed. []

Q5: Does this compound directly affect the renin-angiotensin-aldosterone system?

A5: While this compound's primary mechanism doesn't directly target the renin-angiotensin-aldosterone system, studies show it can influence this system indirectly. Research suggests that chronic this compound administration in hypertensive patients can lead to increased plasma angiotensin II and aldosterone concentrations, potentially counteracting some of its antihypertensive effects. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers focus extensively on the pharmacological effects of this compound, they lack specific details regarding its molecular formula and weight. For precise structural information, consult chemical databases like PubChem or ChemSpider.

Q7: Is there any spectroscopic data available for this compound?

A7: Unfortunately, the provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, MS) for this compound. Such information would require consulting specialized chemical databases or publications focused on the compound's structural elucidation.

Q8: How is this compound metabolized in the body?

A8: this compound is rapidly hydrolyzed in vivo to its active metabolite, Candoxatrilat. This conversion occurs primarily via esterases. []

Q9: How is Candoxatrilat eliminated from the body?

A9: Following administration of this compound, Candoxatrilat is almost entirely eliminated via renal clearance. []

Q10: Does this compound exhibit any chiral properties?

A10: Research indicates that neither this compound nor Candoxatrilat undergo chiral inversion in humans. []

Q11: How does the bioavailability of Candoxatrilat vary across species?

A11: Studies show that the systemic availability of Candoxatrilat from oral this compound varies across species: 88% in mice, 53% in rats, 42% in rabbits, 17% in dogs, and 32% in humans. []

Q12: Has this compound demonstrated efficacy in improving exercise capacity in heart failure patients?

A12: Yes, research indicates that this compound improves exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibitor therapy. A study observed a statistically significant improvement in exercise time in patients receiving this compound compared to placebo. []

Q13: What is the impact of this compound on cardiac hypertrophy following myocardial infarction in rats?

A13: A study investigated the effects of this compound on cardiac hypertrophy in a rat model of myocardial infarction. Despite significant NEP inhibition, this compound at a dose of 10 mg/kg/day did not prevent cardiac hypertrophy in this specific model. []

Q14: Does dietary sodium intake influence the effects of this compound?

A14: Yes, dietary sodium intake is a crucial factor influencing this compound's effects. Studies show that the natriuretic response to this compound is significantly greater in individuals on a high-sodium diet compared to those on a low-sodium diet. [, ]

Q15: Does this compound impact the development of atherosclerosis?

A15: Research suggests that this compound might have a protective effect against atherosclerosis. In a study using cholesterol-fed rabbits, chronic administration of this compound was associated with a reduction in atherosclerotic plaque formation. []

Q16: What is the role of this compound in a deoxycorticosterone acetate (DOCA)-salt hypertension model?

A16: this compound has been investigated in a DOCA-salt hypertension rat model. Findings indicate that chronic this compound administration can attenuate blood pressure increases and reduce cardiac hypertrophy in this model. [, ]

Q17: Does this compound influence intraocular pressure (IOP)?

A17: Research suggests a potential role of this compound in IOP regulation. A study observed a significant reduction in IOP in patients with normal IOP after chronic treatment with this compound, possibly mediated by increased ANP levels. []

Q18: What is known about the safety profile of this compound?

A18: While the provided research highlights some positive effects of this compound, it is crucial to acknowledge that safety and toxicity are paramount concerns. Addressing these concerns requires a comprehensive analysis of preclinical and clinical trial data, which is beyond the scope of this Q&A based solely on the provided abstracts. For a complete understanding of the safety and toxicity profile of this compound, consult comprehensive drug information resources and relevant regulatory agency publications.

Q19: How does this compound compare to other NEP inhibitors or ACE inhibitors?

A19: this compound, as a NEP inhibitor, has a distinct mechanism compared to ACE inhibitors. While both classes can impact blood pressure regulation, they act on different targets within the renin-angiotensin-aldosterone system and other related pathways. Direct comparisons of efficacy, safety, and clinical utility would require analyzing specific head-to-head trials, considering factors like patient population and treatment goals.

Q20: What are the potential future directions for this compound research?

A20: Further research on this compound could explore several avenues:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.